molecular formula C6H9NO4S B3274547 Sulfanilic acid monohydrate CAS No. 6101-32-2

Sulfanilic acid monohydrate

Cat. No. B3274547
CAS RN: 6101-32-2
M. Wt: 191.21 g/mol
InChI Key: SDVQKFCSHBDLMH-UHFFFAOYSA-N
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Description

Sulfanilic acid monohydrate is an organic compound with the molecular formula C6H9NO4S . It is a derivative of sulfanilic acid, which is an important substance frequently utilized in the industry of azo dyes as well as in drug development .


Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . The synthesis was modified as the solvent-free and microwave-assisted experiment under semimicroscale conditions .


Molecular Structure Analysis

The molecular structure of sulfanilic acid monohydrate consists of hydrogen-bonding interactions between the components of the structure . The molecular weight is 191.205 Da .


Chemical Reactions Analysis

Sulfanilic acid readily forms diazo compounds, which are used to make dyes and sulfa drugs . It also provides diazonium salt that can easily couple as an electrophile with phenol in the alkaline medium or with aromatic amine in the acidic medium to form azo compounds .


Physical And Chemical Properties Analysis

Sulfanilic acid monohydrate is an off-white solid . It is highly soluble in basic solutions, and moderately soluble in strongly acidic solutions . It crystallizes from water as a dihydrate, but can be dehydrated by heating .

Scientific Research Applications

  • Xenobiotic Degradation : Hegedűs et al. (2017) reported that Novosphingobium resinovorum SA1 can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, demonstrating its role in the biodegradation of this compound. This study highlights the potential of sulfanilic acid in bioremediation efforts, especially for the treatment of industrial waste containing aromatic compounds (Hegedűs et al., 2017).

  • Material Science and Chemistry : Herrmann et al. (1997) explored the solid state diazotation of sulfanilic acid monohydrate, revealing its significance in material science. This research provides insights into the surface features and phase transformation processes, useful for understanding the gas-solid interactions of this compound (Herrmann et al., 1997).

  • Environmental Science : El-Ghenymy et al. (2012) studied the anodic oxidation of sulfanilic acid solutions using a boron-doped diamond anode. This research is crucial in environmental science for understanding the electrochemical incineration of sulfanilic acid, a process important for waste water treatment (El-Ghenymy et al., 2012).

  • Proton Conductivity Research : Xu et al. (2008) investigated the intercalation of sulfanilic acid into alpha-Zr(HPO4)(2) to enhance proton conductivity. This study contributes to the development of new materials with improved electrical properties, which can be applied in fuel cells and other electronic devices (Xu et al., 2008).

  • Analytical Chemistry : Mechref and El Rassi (1994) introduced a precolumn derivatization reaction for acidic monosaccharides involving sulfanilic acid. This method is significant in analytical chemistry for the separation and sensitive detection of carbohydrates by capillary electrophoresis (Mechref & El Rassi, 1994).

  • Radiation Dosimetry : Maghraby and Tarek (2006) developed a radiation dosimeter based on sulfanilic acid. This novel application is important in the field of radiation measurements and safety, providing a new material for precise and non-destructive evaluation of radiation doses (Maghraby & Tarek, 2006).

Safety And Hazards

Sulfanilic acid monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . Protective equipment/face protection should be worn when handling this compound .

Future Directions

Sulfanilic acid monohydrate has been used in the non-covalent functionalization of reduced graphene oxide, showing potential for use in supercapacitor electrode materials . Another study reported a new polymorph of sulfanilic acid monohydrate, suggesting further exploration in the field of crystallography .

properties

IUPAC Name

4-aminobenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVQKFCSHBDLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfanilic acid monohydrate

CAS RN

6101-32-2
Record name Benzenesulfonic acid, 4-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6101-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFANILIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX6290I8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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